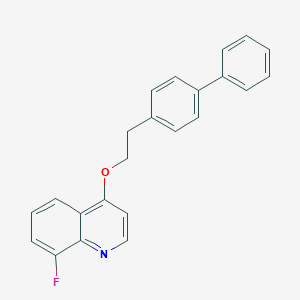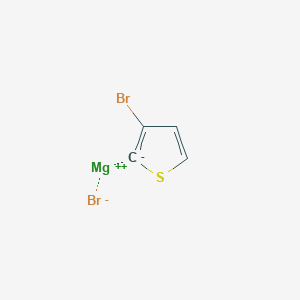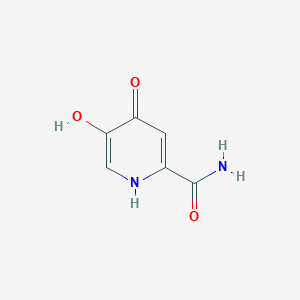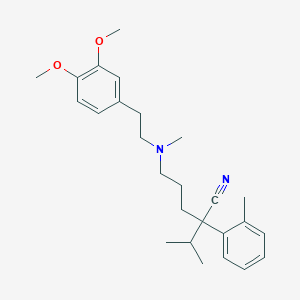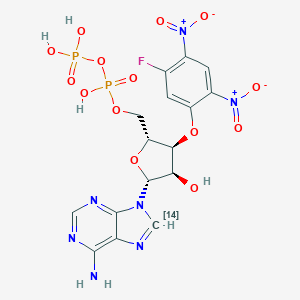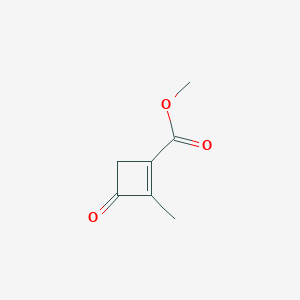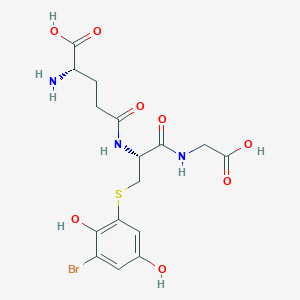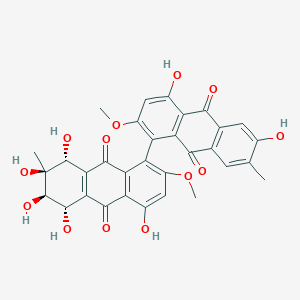![molecular formula C21H20Cl2N4O4S B054204 2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole CAS No. 111281-59-5](/img/structure/B54204.png)
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole, commonly known as DCABT, is a synthetic compound that has been extensively studied for its applications in scientific research. DCABT is a member of the benzothiazole family of compounds, which have been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of DCABT is not fully understood, but it is thought to involve the inhibition of enzymes involved in various biological processes. DCABT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. DCABT has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
DCABT has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial activity. DCABT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DCABT has been shown to exhibit phototoxicity, which is the ability to cause damage to cells when exposed to light.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCABT has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use. DCABT is also highly fluorescent, making it useful as a probe for studying protein-ligand interactions. However, DCABT also has some limitations. It has been shown to exhibit phototoxicity, which can limit its use in certain experiments. In addition, DCABT has been shown to exhibit non-specific binding, which can lead to false positive results.
Direcciones Futuras
There are several future directions for research on DCABT. One area of research could focus on developing new derivatives of DCABT with improved properties, such as reduced phototoxicity and improved specificity. Another area of research could focus on using DCABT as a tool to study the structure and function of enzymes involved in various biological processes. Finally, DCABT could be further studied for its potential applications in photodynamic therapy for cancer treatment.
Métodos De Síntesis
DCABT can be synthesized using a multi-step process. The first step involves the reaction of 2-aminophenol with 2-acetoxyethyl bromide to form 2-(2-acetoxyethylamino)phenol. This intermediate is then reacted with 4-nitroaniline to form 2-[4-nitrophenylazo]-2-(2-acetoxyethylamino)phenol. The final step involves the reduction of the nitro group to form DCABT. The synthesis of DCABT has been well-established and is widely used in scientific research.
Aplicaciones Científicas De Investigación
DCABT has been extensively studied for its applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. DCABT has been used as a fluorescent probe to detect protein-ligand interactions, as well as a tool to study the structure and function of enzymes. DCABT has also been used as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
Número CAS |
111281-59-5 |
|---|---|
Nombre del producto |
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole |
Fórmula molecular |
C21H20Cl2N4O4S |
Peso molecular |
495.4 g/mol |
Nombre IUPAC |
2-[N-(2-acetyloxyethyl)-4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C21H20Cl2N4O4S/c1-13(28)30-11-9-27(10-12-31-14(2)29)16-5-3-15(4-6-16)25-26-21-24-18-8-7-17(22)19(23)20(18)32-21/h3-8H,9-12H2,1-2H3 |
Clave InChI |
RSVMMTFLMYFVLS-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C(=C(C=C3)Cl)Cl |
SMILES canónico |
CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C(=C(C=C3)Cl)Cl |
Sinónimos |
2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.2.2]octa-2,5-diene-2-carbonyl chloride](/img/structure/B54124.png)
